Vanillin-13C6

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Vanillin-13C6 (CAS 201595-58-6) is a stable isotope-labeled analog of vanillin, distinguished by the substitution of all six carbon atoms in its aromatic ring with the non-radioactive carbon-13 isotope. This high-purity compound is available from multiple reputable vendors with minimum chemical purities of 98.00% and isotopic enrichments of ≥99 atom % 13C.

Molecular Formula C8H8O3
Molecular Weight 158.10 g/mol
CAS No. 201595-58-6
Cat. No. B565506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanillin-13C6
CAS201595-58-6
Synonyms4-Hydroxy-3-methoxybenzaldehyde-13C6;  2-Methoxy-4-formylphenol-13C6;  p-Vanillin-13C6;  3-Methoxy-4-hydroxybenzaldehyde-13C6;  4-Formyl-2-methoxy_x000B_phenol-13C6;  4-Hydroxy-m-anisaldehyde-13C6;  H 0264-13C6;  Lioxin-13C6;  NSC 15351-13C6;  NSC 403658-13C6;  Rhov
Molecular FormulaC8H8O3
Molecular Weight158.10 g/mol
Structural Identifiers
InChIInChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i2+1,3+1,4+1,6+1,7+1,8+1
InChIKeyMWOOGOJBHIARFG-BOCFXHSMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Vanillin-13C6 (CAS 201595-58-6) as a High-Purity Stable Isotope-Labeled Internal Standard


Vanillin-13C6 (CAS 201595-58-6) is a stable isotope-labeled analog of vanillin, distinguished by the substitution of all six carbon atoms in its aromatic ring with the non-radioactive carbon-13 isotope [1]. This high-purity compound is available from multiple reputable vendors with minimum chemical purities of 98.00% and isotopic enrichments of ≥99 atom % 13C [2]. Its primary scientific utility lies not in its flavoring properties, but as a gold-standard internal standard for the accurate quantification of unlabeled vanillin in complex matrices via mass spectrometry, including GC-MS and LC-MS/MS [3].

Why Unlabeled or Inadequately Labeled Vanillin Compounds Are Not Substitutable


Unlabeled vanillin and certain deuterated analogs cannot be simply interchanged with Vanillin-13C6 in quantitative mass spectrometry workflows without compromising data integrity. Using a non-isotopic structural analog as an internal standard fails to account for compound-specific ionization efficiencies and matrix effects, leading to inaccurate quantification [1]. Furthermore, while a deuterated internal standard like Vanillin-D3 is closer in structure, it is susceptible to hydrogen-deuterium exchange with protic solvents, which can lead to a loss of the isotopic label and subsequent quantitation errors [2]. In contrast, the 13C isotope in Vanillin-13C6 is incorporated directly into the molecule's carbon skeleton, making it a chemically and metabolically stable label that ensures the internal standard and analyte maintain identical behavior throughout sample preparation and analysis [2].

Quantitative Evidence for the Performance and Specification of Vanillin-13C6


Superior Isotopic Purity Specifications vs. Common Labeled Standards

Vanillin-13C6 is commercially available with a minimum specified isotopic enrichment of 99 atom % 13C, a threshold that is often the benchmark for high-quality 13C-labeled standards [1]. This level of enrichment is critical for generating a high signal-to-noise ratio and a distinct M+6 mass shift (mass shift M+6), which minimizes isotopic cross-talk with the unlabeled analyte (M+0) .

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Enabled High-Accuracy Quantification of Vanillin in Complex Food Matrices

A study developing a stable isotope dilution headspace-SPME-GC/MS method for vanillin in vegetable oils utilized Vanillin-13C6 as the internal standard, achieving a calibration curve with a coefficient of determination (r²) of 0.9999 [1]. This performance enabled limits of detection (LOD) and quantification (LOQ) of 20.0 µg/kg and 50.0 µg/kg, respectively, with method recoveries ranging from 89.1% to 101.9% and intra-/inter-day precision of less than 6.4% and 7.5% [1].

Food Chemistry Flavor Analysis Method Validation

Increased Stability Against Label Loss vs. Deuterated Internal Standards

A comparative analysis of stable isotope internal standard types highlights that 13C and 15N labels, like those in Vanillin-13C6, are incorporated on the molecular skeleton, making them more stable than deuterium labels [1]. Deuterium atoms can undergo exchange with labile protons in HPLC mobile phases, leading to a shift in the internal standard's mass and a loss of quantitation accuracy [1].

Analytical Method Development LC-MS Isotope Exchange

Validated Use as a Precursor for Clinical Diagnostic Tracers

Vanillin-13C6 is not only an internal standard but also a validated synthetic precursor. A method for neuroblastoma screening describes the preparation of a 13C-labeled vanillylmandelic acid (VMA) internal standard directly from [13C6]vanillin, enabling a stable isotope dilution GC-MS assay for urinary catecholamine metabolites [1]. The method achieved detection limits of 4.0 pg for homovanillic acid (HVA) and 0.8 pg for VMA [1].

Clinical Chemistry Neuroblastoma Metabolomics

Targeted Application Scenarios for Vanillin-13C6 Based on Proven Performance


Routine Quality Control and Adulteration Testing in Food & Beverage Industry

Vanillin-13C6 is the ideal internal standard for ISO 17025 accredited food testing labs that require validated, high-precision methods for quantifying vanillin in complex matrices like vegetable oils, dairy, and baked goods. Its use, as validated in peer-reviewed studies, allows for achieving the low detection limits (20.0 µg/kg) and high recovery rates (89.1-101.9%) necessary to comply with international food safety regulations [1].

Clinical Diagnostic Assay Development and Biomarker Quantification

Clinical laboratories developing or performing LC-MS/MS assays for endogenous metabolites can rely on Vanillin-13C6. As demonstrated in neuroblastoma screening, it serves as a reliable precursor for synthesizing labeled metabolite internal standards (e.g., VMA) that provide the analytical specificity and sensitivity (detection limits down to 0.8 pg) required to distinguish pathological from normal concentrations with high confidence [2].

Metabolic Tracing and Pharmacokinetic Studies in Drug Development

For researchers conducting ADME (Absorption, Distribution, Metabolism, Excretion) studies on vanillin-based compounds or investigating central carbon metabolism, Vanillin-13C6 offers a stable, non-exchangeable tracer. Its high isotopic purity (99 atom % 13C) ensures a clear and quantifiable mass shift (M+6) that can be unambiguously tracked through biological systems without interference from natural abundance isotopes, providing robust quantitative data for IND (Investigational New Drug) filings .

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